molecular formula C18H26N2O3 B4825054 N-butyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide CAS No. 514222-01-6

N-butyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide

Cat. No.: B4825054
CAS No.: 514222-01-6
M. Wt: 318.4 g/mol
InChI Key: YWEYSCRSVCJUIR-UHFFFAOYSA-N
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Description

N-Butyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative characterized by a butyl chain at the nitrogen atom of the carboxamide group and a 4-methoxybenzoyl moiety attached to the piperidine ring. Its molecular formula is estimated as C₁₈H₂₅N₂O₃ (based on structural analogs), with a molecular weight of approximately 317.4 g/mol. The compound’s structure combines hydrophobic (butyl, methoxybenzoyl) and polar (carboxamide) regions, making it a candidate for diverse biological interactions, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-butyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-4-11-19-17(21)14-9-12-20(13-10-14)18(22)15-5-7-16(23-2)8-6-15/h5-8,14H,3-4,9-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEYSCRSVCJUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366918
Record name STK152630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514222-01-6
Record name STK152630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method includes the reaction of 4-methoxybenzoyl chloride with N-butylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

N-butyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an allosteric agonist of certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives are widely studied due to their structural versatility. Below is a detailed comparison of N-butyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide with key analogs:

Structural and Functional Group Analysis

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
This compound Butyl chain, 4-methoxybenzoyl, carboxamide ~317.4 Hydrophobic substituents enhance membrane permeability; methoxy group may improve metabolic stability .
N-(2-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide () Dual methoxy groups, sulfonyl linker ~404.4 Sulfonyl group increases polarity and potential for hydrogen bonding; dual methoxy groups enhance solubility .
N-benzyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide () Chloro, fluoro, sulfonyl groups ~465.9 Halogen atoms improve binding affinity to hydrophobic enzyme pockets; sulfonyl group enhances stability .
N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide () Pyridazine ring, fluorophenyl thioether ~335.4 Pyridazine core enables π-π stacking; thioether group influences redox activity .
N-(3-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide () Chlorobenzyl, pyrimidine-phenoxy ~451.9 Pyrimidine-phenoxy moiety enhances kinase inhibition; chlorobenzyl improves target selectivity .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The butyl chain and methoxybenzoyl group increase logP compared to polar analogs (e.g., ’s sulfonyl derivative), favoring blood-brain barrier penetration .
  • Metabolic Stability : Methoxy groups resist oxidative metabolism better than hydroxyl or halogenated analogs () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-butyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide
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N-butyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide

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